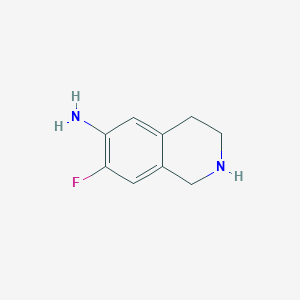

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is a useful research compound. Its molecular formula is C9H11FN2 and its molecular weight is 166.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

- Target of Action The primary target of this compound is not explicitly mentioned in the available literature. However, related compounds (such as 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one) have been studied for their enzyme inhibition properties.

- Mechanism studies indicate that related reactions proceed via a chemo- and regioselective SN2′/SNV pathway .

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase. These interactions can modulate the levels of neurotransmitters like dopamine and serotonin, influencing various physiological processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. This compound can alter gene expression related to neurotransmitter synthesis and degradation, leading to changes in cellular metabolism and function. Additionally, it can impact the proliferation and differentiation of neuronal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters. Furthermore, it can modulate gene expression by interacting with transcription factors involved in neurotransmitter synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter levels and improve cognitive function. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the metabolic flux of neurotransmitters. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments within the cell, such as the mitochondria and nucleus, through targeting signals and post-translational modifications. These localizations enable the compound to interact with specific biomolecules and modulate cellular processes effectively .

Activité Biologique

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of 7-fluoro-THIQ based on recent research findings, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of 7-fluoro-THIQ is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The compound may function as an inhibitor or modulator of these targets, influencing cellular processes critical for tumor growth and survival.

Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. In particular, studies have highlighted the efficacy of 7-fluoro-THIQ against various cancer cell lines:

- Breast Cancer : A study demonstrated that substituted THIQs showed superior antiproliferative activity against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) breast cancer cell lines compared to Tamoxifen. The most active compounds had IC50 values significantly lower than that of Tamoxifen, indicating a promising therapeutic potential for THIQ derivatives in breast cancer treatment .

- Other Cancers : Additional studies have reported that THIQ derivatives exhibit anticancer activity against hepatoma, colon cancer, and lung cancer cell lines. The introduction of fluorine and methoxy groups at specific positions on the isoquinoline scaffold enhances the anticancer activity of these compounds .

Structure-Activity Relationships (SAR)

The effectiveness of 7-fluoro-THIQ can be influenced by its structural modifications. Research on various tetrahydroisoquinoline derivatives has revealed key insights into how different substituents affect biological activity:

Antimicrobial Activity

In addition to anticancer effects, 7-fluoro-THIQ has shown promise as an antimicrobial agent. Studies have indicated that certain THIQ derivatives possess inhibitory effects against Mycobacterium tuberculosis (M. tb). The structure-activity relationship suggests that increased lipophilicity correlates with enhanced potency against this pathogen .

Case Studies

- Breast Cancer Treatment : In vitro studies involving MCF-7 and MDA-MB-231 cell lines revealed that 7-fluoro-THIQ derivatives exhibited IC50 values ranging from 0.21 to 0.93 μg/ml, outperforming traditional therapies like Tamoxifen (IC50 = 5.14 μg/ml) .

- Antimicrobial Efficacy : A series of substituted tetrahydroisoquinolines were tested against M. tb, showing effective inhibition with MIC values indicating strong potential as antitubercular agents .

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

The compound serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals, enabling the creation of novel compounds with enhanced properties.

Reactivity and Transformations

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine can undergo various chemical reactions such as oxidation and substitution, which further expand its utility in synthetic chemistry.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Anticancer Potential

The compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has exhibited cytotoxic effects against hepatoma cells and colon cancer cells in vitro . The introduction of fluorine and other substituents enhances its biological activity by improving interactions with biological targets.

Medicinal Applications

Drug Discovery and Development

this compound is being investigated as a lead compound in drug discovery. Its unique structure allows for interactions with specific molecular targets such as enzymes and receptors. For example, it has been explored for its potential to inhibit monoacylglycerol acyltransferase (MGAT), which is crucial for triglyceride synthesis. This inhibition could provide therapeutic benefits for conditions like obesity and type 2 diabetes .

Case Study: MGAT Inhibition

A study highlighted the optimization of a derivative of this compound that significantly reduced triglyceride levels in mice during oral lipid tolerance tests. The optimized compound demonstrated effective MGAT inhibition at low doses (3 mg/kg), showcasing its potential for further pharmacological development .

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals. Its versatility makes it valuable in various industrial processes.

Propriétés

Numéro CAS |

1259326-50-5 |

|---|---|

Formule moléculaire |

C9H11FN2 |

Poids moléculaire |

166.20 g/mol |

Nom IUPAC |

7-fluoro-1,2,3,4-tetrahydroquinolin-6-amine |

InChI |

InChI=1S/C9H11FN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5,12H,1-3,11H2 |

Clé InChI |

CEWVRTPBJJEYAK-UHFFFAOYSA-N |

SMILES |

C1CNCC2=CC(=C(C=C21)N)F |

SMILES canonique |

C1CC2=CC(=C(C=C2NC1)F)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.